![molecular formula C18H21NO3 B5641298 N-(2-ethoxyphenyl)-2-(3-ethylphenoxy)acetamide](/img/structure/B5641298.png)
N-(2-ethoxyphenyl)-2-(3-ethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-2-(3-ethylphenoxy)acetamide and related compounds involves multi-step chemical reactions. A typical synthesis might involve the reaction of appropriate phenol derivatives with acetic acid derivatives under specific conditions to introduce the acetamide functional group. Although direct synthesis information for this specific compound is scarce, related processes suggest using conditions such as dry dichloromethane, stirring, and cooling, followed by recrystallization for purification (Sharma et al., 2018). The synthesis often requires precise control of reaction conditions to ensure the desired product's formation with high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using spectroscopic techniques such as NMR, IR, and LC-MS, alongside elemental analyses. Crystallographic analysis can reveal intricate details about the compound's molecular geometry, intermolecular hydrogen bonding, and the crystal system it adopts. For instance, related compounds have been found to crystallize in the orthorhombic crystal system, exhibiting specific unit cell parameters and intermolecular interactions that define their solid-state structure (Sharma et al., 2018).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, reflecting its reactivity and functional group chemistry. The presence of the acetamide group can lead to chemoselective reactions, such as acetylation or hydrogenation, under specific catalysts or reagents. For example, chemoselective monoacetylation and hydrogenation have been explored for related compounds to produce intermediates for further chemical transformations or to modify the compound's physical and chemical properties for specific applications (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline form, are essential for its application and handling. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Crystalline compounds related to this compound exhibit specific crystal systems and space groups, which can be identified through X-ray crystallography. The packing of molecules in the crystal lattice can provide insights into the compound's stability, solubility, and reactivity (Sharma et al., 2018).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-14-8-7-9-15(12-14)22-13-18(20)19-16-10-5-6-11-17(16)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHBSFHVSEYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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